

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-(Aminomethyl)pyridin-2-yl)methanol

Cat. No.: B1287189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

(6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.

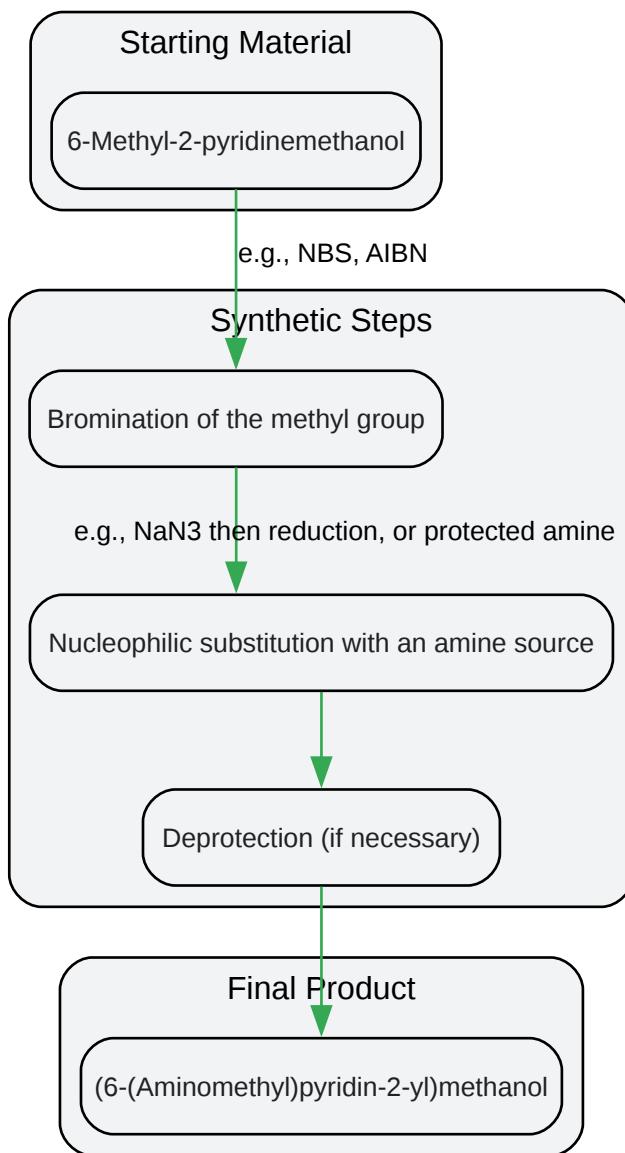
IUPAC Name: [6-(Aminomethyl)pyridin-2-yl]methanol[[1](#)]

Synonyms:

- 6-(Aminomethyl)-2-pyridinemethanol
- 2-(Aminomethyl)-6-(hydroxymethyl)pyridine
- 6-Hydroxymethyl-pyridine-2-methanamine

Physicochemical Properties

A summary of the key physicochemical properties of **(6-(Aminomethyl)pyridin-2-yl)methanol** is provided in the table below. This data is essential for understanding its behavior in various experimental settings.


Property	Value	Source
CAS Number	50501-31-0	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1] [2]
Molecular Weight	138.17 g/mol	[2]
Appearance	White to off-white solid	N/A
Melting Point	77-81 °C	N/A
Boiling Point	276.4 °C at 760 mmHg	N/A
Storage Temperature	2-8°C	[2]

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of **(6-(Aminomethyl)pyridin-2-yl)methanol** is not extensively documented in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of related pyridine derivatives. A plausible synthetic workflow is outlined below.

Logical Synthesis Workflow

The synthesis of **(6-(Aminomethyl)pyridin-2-yl)methanol** can be logically approached from a commercially available starting material such as 6-methyl-2-pyridinemethanol. The key transformation involves the functionalization of the methyl group to an aminomethyl group.

[Click to download full resolution via product page](#)

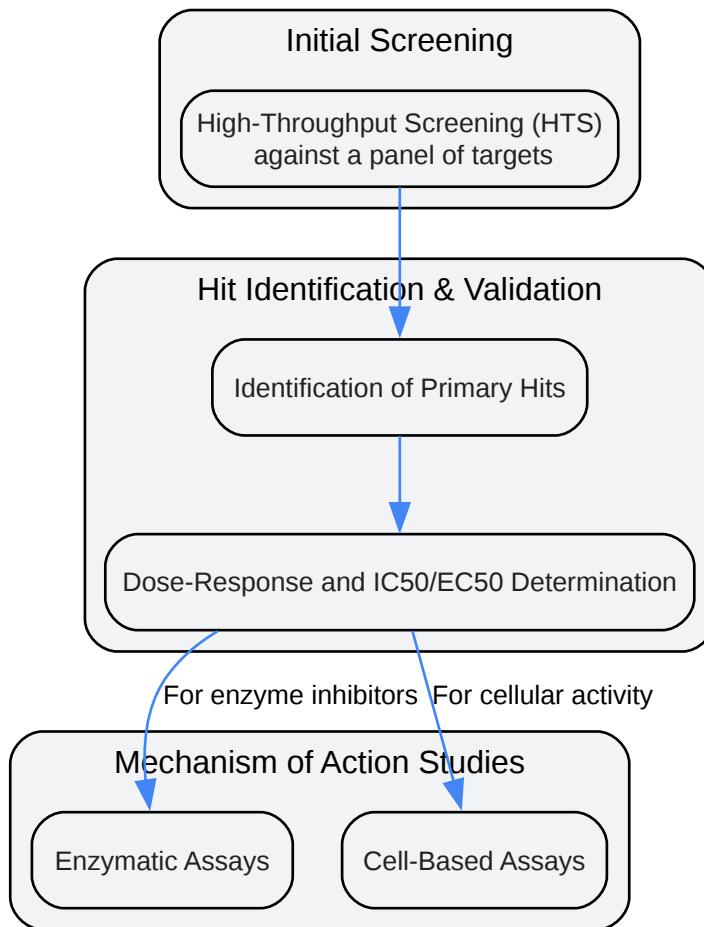
Caption: A logical workflow for the synthesis of **(6-(Aminomethyl)pyridin-2-yl)methanol**.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

- **Bromination:** To a solution of 6-methyl-2-pyridinemethanol in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate to obtain the crude (6-(bromomethyl)pyridin-2-yl)methanol.
- **Azide Formation:** Dissolve the crude brominated intermediate in a polar aprotic solvent like DMF and add sodium azide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
- **Reduction to Amine:** Once the azide formation is complete, the crude (6-(azidomethyl)pyridin-2-yl)methanol can be reduced to the corresponding amine. A common method is the use of a reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent or catalytic hydrogenation (e.g., H₂, Pd/C).
- **Work-up and Purification:** After the reaction is complete, quench the reaction carefully (e.g., by sequential addition of water and base for LAH reductions). Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield **(6-(Aminomethyl)pyridin-2-yl)methanol**.

Biological Activity and Potential Applications


The biological activity of **(6-(Aminomethyl)pyridin-2-yl)methanol** is not yet well-characterized in publicly available literature. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting potential for this molecule in drug discovery.

Potential as an Enzyme Inhibitor

Derivatives of pyridine are known to inhibit various enzymes. For instance, certain pyridine derivatives have been investigated as inhibitors of cholinesterases and hydrogen sulfide-synthesizing enzymes.^{[3][4]} The structural features of **(6-(Aminomethyl)pyridin-2-yl)methanol**, including the aminomethyl and hydroxymethyl groups, provide potential hydrogen bonding and ionic interaction sites within an enzyme's active site.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like **(6-(Aminomethyl)pyridin-2-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Example Experimental Protocol: Enzymatic Inhibition Assay (General)

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme, which could be adapted for **(6-(Aminomethyl)pyridin-2-yl)methanol**.

- Reagents and Materials:
 - Purified enzyme of interest

- Substrate for the enzyme
- Assay buffer (pH and composition optimized for the enzyme)
- **(6-(Aminomethyl)pyridin-2-yl)methanol** (dissolved in a suitable solvent, e.g., DMSO)
- Detection reagent (e.g., a chromogenic or fluorogenic substrate product)
- Microplate reader

- Assay Procedure:
 - Prepare a serial dilution of **(6-(Aminomethyl)pyridin-2-yl)methanol** in the assay buffer.
 - In a microplate, add the enzyme solution to each well.
 - Add the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.
 - Initiate the enzymatic reaction by adding the substrate to all wells.
 - Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Determine the percentage of inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

(6-(Aminomethyl)pyridin-2-yl)methanol is a pyridine derivative with potential for further investigation in the field of drug discovery. While specific biological data and detailed synthetic protocols are not widely published, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents. The information and generalized protocols provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. achmem.com [achmem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287189#6-aminomethyl-pyridin-2-yl-methanol-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com